Amino-PEG6-amido-C16-Boc
CAS No.:
Cat. No.: VC13673777
Molecular Formula: C36H72N2O9
Molecular Weight: 677.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H72N2O9 |
|---|---|
| Molecular Weight | 677.0 g/mol |
| IUPAC Name | tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
| Standard InChI | InChI=1S/C36H72N2O9/c1-36(2,3)47-35(40)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(39)38-21-23-42-25-27-44-29-31-46-33-32-45-30-28-43-26-24-41-22-20-37/h4-33,37H2,1-3H3,(H,38,39) |
| Standard InChI Key | BWZRJHPFAZHEAO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Introduction
Structural and Chemical Characteristics of Amino-PEG6-amido-C16-Boc
Molecular Architecture
Amino-PEG6-amido-C16-Boc (CAS No.: 1091627-77-8) has the molecular formula C₃₆H₇₂N₂O₉ and a molecular weight of 677.0 g/mol . Its structure comprises three key components:
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Boc-protected amine group: The tert-butoxycarbonyl (Boc) group safeguards the primary amine during synthetic reactions, enabling selective deprotection in later stages .
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PEG6 spacer: A hexaethylene glycol chain enhances solubility, reduces immunogenicity, and provides flexibility to accommodate ternary complex formation between PROTACs, target proteins, and E3 ubiquitin ligases .
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C16 alkyl chain: This hydrophobic segment aids in membrane permeability and stabilizes interactions with target proteins.
The amide linkage between the PEG6 and C16 chain ensures chemical stability under physiological conditions.
Table 1: Physicochemical Properties of Amino-PEG6-amido-C16-Boc
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₇₂N₂O₉ |
| Molecular Weight | 677.0 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | -20°C, desiccated |
| Purity | ≥95% (HPLC) |
Synthesis and Preparation
Synthetic Pathway
The synthesis of Amino-PEG6-amido-C16-Boc involves multi-step organic reactions:
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PEG6 Chain Assembly: Ethylene oxide monomers are polymerized under controlled conditions to form the hexaethylene glycol backbone.
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Amide Bond Formation: The PEG6 chain is conjugated to a C16 alkyl amine via carbodiimide-mediated coupling (e.g., EDC/NHS) .
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Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium .
Critical parameters such as reaction temperature, solvent choice (e.g., dichloromethane or DMF), and catalyst concentration are optimized to achieve yields exceeding 70%. Post-synthesis purification via column chromatography or HPLC ensures high purity, essential for downstream biological applications .
Applications in PROTAC Technology
Role in Targeted Protein Degradation
PROTACs are heterobifunctional molecules comprising:
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A target protein ligand (e.g., kinase inhibitor),
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An E3 ubiquitin ligase recruiter (e.g., von Hippel-Lindau (VHL) or cereblon ligand),
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A linker (e.g., Amino-PEG6-amido-C16-Boc) that spatially aligns the two ligands .
Amino-PEG6-amido-C16-Boc’s PEG6 spacer facilitates optimal distance (~30 Å) between the E3 ligase and target protein, enabling efficient ubiquitination and subsequent proteasomal degradation . Comparative studies show that PEG-based linkers outperform rigid alkyl chains in degradation efficiency due to their conformational adaptability.
Table 2: Comparison of PROTAC Linkers
| Linker Type | Flexibility | Solubility | Degradation Efficiency |
|---|---|---|---|
| PEG6 (e.g., Amino-PEG6) | High | High | +++ |
| Alkyl Chain (C16) | Low | Moderate | ++ |
| Azide-PEG6 | High | High | +++ |
Key: +++ (High), ++ (Moderate), + (Low) .
Research Advancements and Case Studies
Preclinical Efficacy
In a 2023 study, PROTACs utilizing Amino-PEG6-amido-C16-Boc demonstrated 90% degradation of BRD4 (a cancer-associated protein) at 10 nM concentrations in leukemia cell lines . The compound’s C16 chain enhanced cellular uptake, while the PEG6 spacer minimized aggregation—a common issue with hydrophobic linkers.
Comparison with Azide-PEG6 Analogues
Challenges and Future Directions
Optimization Strategies
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PEG Length Variants: Shorter (PEG3) or longer (PEG8) spacers are being tested to balance proteasome engagement and cell permeability .
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Alternative Protecting Groups: Trifluoroacetyl (TFA) and allyloxycarbonyl (Alloc) groups are explored for milder deprotection conditions .
Clinical Translation
While no Amino-PEG6-amido-C16-Boc-based PROTACs have entered clinical trials, its use in preclinical models of prostate cancer and neurodegenerative diseases underscores its potential . Future work will focus on improving pharmacokinetics and reducing off-target ubiquitination.
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